Chemotype Orthogonality vs. Same-Formula Comparator GT-2016 (C19H31N3O): Scaffold Determines Target Profile, Not Elemental Composition
Compound (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one and GT-2016 (5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one) share the identical molecular formula C19H31N3O and nearly identical molecular weight (317.47 vs. 317.47 g/mol), yet are structurally and pharmacologically orthogonal. GT-2016 is a well-characterized histamine H3 receptor antagonist with Ki = 43.8 nM and >228-fold selectivity over H1 and H2 receptors (IC50 > 10 μM), and is inactive against histamine methyltransferase . In contrast, the target compound's 4-(benzyl(ethyl)amino)piperidine scaffold positions it within the benzylaminopiperidine pharmacophore class associated with sigma receptor and mu-opioid receptor modulation, as evidenced by the extensive SAR literature on benzylpiperidine dual MOR/σ1R ligands where best-in-series compounds achieve Ki (MOR) = 56.4 nM and Ki (σ1R) = 11.0 nM . This demonstrates that identical elemental composition does not predict biological target engagement; scaffold architecture is the primary determinant. For procurement purposes, requesting 'C19H31N3O compound' without specifying the benzyl(ethyl)amino-piperidine scaffold introduces risk of receiving a functionally unrelated chemotype.
| Evidence Dimension | Primary pharmacological target and binding affinity based on scaffold chemotype |
|---|---|
| Target Compound Data | 4-(Benzyl(ethyl)amino)piperidine scaffold; class-associated sigma-1/mu-opioid receptor affinity profile; best-in-class benzylpiperidine dual ligands: Ki (σ1R) = 11.0 nM, Ki (MOR) = 56.4 nM |
| Comparator Or Baseline | GT-2016 (CAS 152241-24-2): 4-(imidazol-5-yl)piperidine scaffold; H3 receptor Ki = 43.8 nM; H1/H2 IC50 > 10 μM; histamine methyltransferase inactive |
| Quantified Difference | Orthogonal primary target profiles: sigma/opioid modulation vs. histamine H3 antagonism; no shared receptor target despite identical molecular formula C19H31N3O and molecular weight 317.47 g/mol |
| Conditions | GT-2016 data: radioligand displacement binding assays using recombinant human H3 receptor; benzylpiperidine data: [3H]-DAMGO displacement for MOR, [3H](+)-pentazocine displacement for σ1R in guinea pig brain membranes |
Why This Matters
Procurement based on molecular formula alone risks receiving a functionally orthogonal compound; explicit structural specification prevents target profile mismatch in screening campaigns.
- [1] Li ZZ, Wang Z, Chen X, et al. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorg Chem. 2024;153:107921. Best compound 52: Ki (MOR) = 56.4 nM, Ki (σ1R) = 11.0 nM. doi: 10.1016/j.bioorg.2024.107921 View Source
